Bienvenue dans la boutique en ligne BenchChem!

Tetrakis(2-ethylhexoxy)silane

Hydrolytic Stability Moisture Sensitivity Material Storage

TEHOS distinguishes itself by the sterically bulky 2-ethylhexyl groups: hydrolysis is markedly slower than that of TEOS, granting wider process windows in transesterification synthesis and yielding predictable nanoconfined layering (3–6 ordered molecular layers). It withstands bulk temperatures up to 282 °C (540 °F) – outperforming diesters by 22 °C – and its low surface tension of 26.7 mN/m improves wetting on low-energy substrates. Choose TEHOS for reproducible nanorheology calibration, high-temperature lubrication, and coatings that demand spreadability without the viscosity penalty of PDMS fluids.

Molecular Formula C32H68O4Si
Molecular Weight 545 g/mol
CAS No. 115-82-2
Cat. No. B092528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2-ethylhexoxy)silane
CAS115-82-2
Molecular FormulaC32H68O4Si
Molecular Weight545 g/mol
Structural Identifiers
SMILESCCCCC(CC)CO[Si](OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC
InChIInChI=1S/C32H68O4Si/c1-9-17-21-29(13-5)25-33-37(34-26-30(14-6)22-18-10-2,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
InChIKeyMQHSFMJHURNQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(2-ethylhexoxy)silane (CAS 115-82-2) Product Profile and Procurement Baseline


Tetrakis(2-ethylhexoxy)silane (TEHOS, CAS 115-82-2) is an organosilicon compound, specifically the tetraester of orthosilicic acid with 2-ethylhexanol. It belongs to the class of tetraalkyl orthosilicates [1]. TEHOS is a nonpolar, nearly spherical molecule with a molecular weight of approximately 545 g/mol and appears as a colorless to almost colorless clear liquid at room temperature . Its commercial availability is established with standard purity grades of >97.0% (GC) from major chemical suppliers, and it is stored under inert gas due to its moisture-sensitive nature (hydrolytic sensitivity rating 7: reacts slowly with moisture/water) [2] [3]. The compound is listed on global chemical inventories including TSCA, EINECS (204-109-6), and ENCS (2-2048), ensuring broad regulatory acceptance for industrial procurement .

Tetrakis(2-ethylhexoxy)silane Substitution Risks: Why Alkyl Chain Architecture Prevents Simple In-Class Replacement


Tetraalkyl orthosilicates are not a homogeneous class where compounds can be freely interchanged. The alkyl chain length and branching architecture of the 2-ethylhexyl group dictate critical performance parameters, including hydrolytic stability, viscosity, surface tension, and thermal decomposition profiles [1]. While shorter-chain analogs like tetraethoxysilane (TEOS) hydrolyze rapidly and are used in sol-gel processes, TEHOS's sterically bulky, branched 2-ethylhexyl groups confer significantly slower hydrolysis and a markedly different rheological profile . This means a direct substitution of TEHOS with a generic tetraalkyl orthosilicate—without accounting for these structural effects—would fundamentally alter reaction kinetics in synthesis, compromise film morphology in coatings, and degrade performance in applications like high-temperature lubrication or confined fluid studies. The quantitative evidence below demonstrates that TEHOS occupies a specific, non-interchangeable niche defined by its unique molecular architecture.

Quantitative Comparative Evidence for Tetrakis(2-ethylhexoxy)silane: Differentiated Performance vs. Analogs


Hydrolytic Stability Comparison: Tetrakis(2-ethylhexoxy)silane vs. Tetraethoxysilane (TEOS)

The hydrolytic sensitivity of Tetrakis(2-ethylhexoxy)silane (TEHOS) is rated as 7 on the standard silane reactivity scale, defined as 'reacts slowly with moisture/water' [1]. In direct contrast, tetraethoxysilane (TEOS), a widely used shorter-chain orthosilicate, exhibits significantly higher reactivity with moisture, hydrolyzing readily and requiring more stringent anhydrous handling. The 2-ethylhexyl group's steric hindrance around the silicon center is the primary factor for this reduced reactivity . This quantitative classification difference has direct implications for shelf-life, storage requirements, and the need for specialized equipment during processing.

Hydrolytic Stability Moisture Sensitivity Material Storage

Surface Tension Reduction: Tetrakis(2-ethylhexoxy)silane Delivers Lower Surface Energy vs. Generic Silicone Oils

Tetrakis(2-ethylhexoxy)silane (TEHOS) exhibits a surface tension of 26.7 mN/m at 20°C [1]. This value is notably lower than that of many common silicone oils, such as polydimethylsiloxane (PDMS) fluids which typically range from 19-21 mN/m but with much higher viscosity, and is significantly lower than hydrocarbon-based oils (~30 mN/m). This low surface tension is a direct consequence of the highly branched, nonpolar 2-ethylhexyl groups that create a low-energy surface. For applications requiring effective wetting, spreading, or surface coverage, this property offers a quantifiable advantage.

Surface Tension Wettability Coating Additive

High-Temperature Lubricant Performance: Tetrakis(2-ethylhexoxy)silane Withstands Extreme Bulk Temperatures

In comparative high-temperature lubrication studies relevant to aircraft turbine engines, tetra(2-ethylhexyl) silicate (TEHOS) was identified as a promising candidate for operation at elevated bulk lubricant temperatures. It demonstrated effective lubrication up to the point of oxidative decomposition at a bulk temperature of approximately 540 °F (282 °C) [1]. This performance was benchmarked against a compounded diester and a phosphonate lubricant. The compounded diester showed incipient surface failure at 500 °F (260 °C), while the phosphonate was effective to 572 °F (300 °C) but underwent violent decomposition and left corrosive residues [2]. Critically, TEHOS did not exhibit the surface etching observed with the phosphonate, indicating a more benign failure mode [3].

High-Temperature Lubricant Oxidative Stability Aerospace Materials

Molecular Ordering at Interfaces: Tetrakis(2-ethylhexoxy)silane Forms Distinct Layered Structures

X-ray diffraction studies directly comparing tetrakis(2-ethylhexoxy)silane (TEHOS) with tetrakis(trimethylsiloxy)silane (TTMSS) near a solid-liquid interface revealed that both liquids form distinct molecular layers parallel to the interface [1]. For TEHOS, the layer spacing is comparable to its molecular dimensions (approximately 1 nm), and the peak widths indicate the formation of 3–6 ordered layers [2]. This quantifiable layering behavior is critical for understanding and predicting the properties of nanoconfined fluids in applications like lubrication and advanced coatings. The observation confirms that TEHOS's nearly spherical, nonpolar molecular shape facilitates this ordering, a property not universally shared by all in-class tetraalkyl orthosilicates with less symmetrical side chains.

Interfacial Layering X-ray Reflectivity Nanoconfined Fluids

Nanoconfined Fluid Dynamics: Quantified Reduction in Molecular Mobility of Tetrakis(2-ethylhexoxy)silane

Fluorescence Correlation Spectroscopy (FCS) measurements on thin films of tetrakis(2-ethylhexoxy)silane (TEHOS) reveal a significant, quantifiable reduction in molecular mobility near solid surfaces. The mean diffusion constant of a probe dye (rhodamine B) confined within a TEHOS film is approximately 3 × 10⁻⁸ cm²/s, which is 10 times smaller than the diffusion constant of the same dye in bulk TEHOS . This ten-fold slowdown is attributed to the existence of a thin interface layer with slower molecular dynamics and an attractive potential parallel to the solid surface . This behavior is not an inherent property of all liquids but is a specific consequence of TEHOS's molecular interactions, making it a key data point for modeling lubrication at the nanoscale.

Nanoconfined Diffusion AFM-FCS Thin Film Dynamics

Apparent Viscosity Increase in Nanoscale Films: Tetrakis(2-ethylhexoxy)silane Shows 50-80% Elevation

When deposited as films only 7 to 10 nm thick, Tetrakis(2-ethylhexoxy)silane (TEHOS) exhibits an apparent viscosity that is 50% to 80% higher than its bulk viscosity [1]. This finding, from studies on thin viscous liquid films on rotating disks, indicates that while TEHOS can still be modeled as a continuum Newtonian liquid at this scale, its flow resistance is significantly elevated due to nanoconfinement effects. This quantifiable increase is a critical design parameter for applications involving ultrathin lubricant films, such as in microelectromechanical systems (MEMS) or hard disk drive lubrication, where bulk fluid properties no longer accurately predict performance.

Nanoscale Rheology Thin Film Viscosity Continuum Mechanics

Procurement-Driven Application Scenarios for Tetrakis(2-ethylhexoxy)silane


Nanoscale Lubrication and Confined Fluid Research

TEHOS is the ideal model compound for fundamental studies of molecularly-thin lubricant films and confined fluid dynamics. Its well-characterized layering behavior (forming 3-6 ordered molecular layers at solid interfaces) [1] and its quantifiable, ten-fold reduction in molecular diffusion when nanoconfined make it a superior reference material for calibrating surface forces apparatus (SFA) and atomic force microscopy (AFM) experiments. Procurement is justified when research requires a nonpolar, nearly spherical fluid with predictable and extensively documented nanoscale rheology.

High-Temperature Aerospace and Specialty Lubricant Formulation

For applications demanding lubrication at elevated bulk temperatures, TEHOS provides a quantifiable advantage. Data shows it remains effective to approximately 540°F (282°C), outperforming standard diesters by 40°F (22°C) and avoiding the corrosive decomposition seen with some phosphonate alternatives [2]. Procurement is specifically indicated for the development of lubricants in turbine engines, high-speed bearings, or other extreme thermal environments where this specific temperature tolerance and benign failure mode are critical selection criteria.

Surface Modification and Wetting Agent for Low-Energy Substrates

With a measured surface tension of 26.7 mN/m [3], TEHOS is a highly effective additive for reducing the surface energy of coating formulations or for promoting wetting on low-energy surfaces. This property differentiates it from higher surface tension hydrocarbon oils and offers a distinct viscosity advantage over many PDMS fluids with similar surface energy. Procurement should be prioritized when formulators require a low-viscosity, low-surface-tension component to improve spreadability and substrate coverage in industrial coatings, adhesives, or sealants.

Synthetic Intermediate for Functional Silicates

TEHOS serves as a valuable synthetic precursor for preparing other functional silicates via transesterification, capitalizing on its relatively slow hydrolytic sensitivity (rated 7) [4]. This property grants a wider process window and reduces unwanted side reactions compared to more reactive orthosilicates like tetraethoxysilane (TEOS). Procurement is favored in synthetic chemistry workflows where a more robust and less moisture-sensitive tetraalkyl orthosilicate building block is required to improve reaction yield and product consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrakis(2-ethylhexoxy)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.